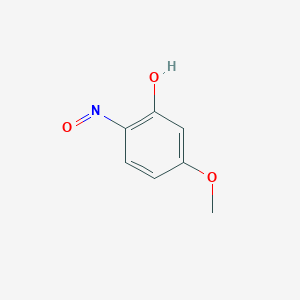

5-Methoxy-2-nitrosophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-5-2-3-6(8-10)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBFLAJNUZQUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065674 | |

| Record name | Phenol, 5-methoxy-2-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13895-38-0 | |

| Record name | 5-Methoxy-2-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13895-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-nitrosophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013895380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-nitrosophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methoxy-2-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 5-methoxy-2-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrosoresorcinol 1-Monomethyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-2-NITROSOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLF4SH3Z89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methoxy-2-nitrosophenol CAS 13895-38-0 properties

An In-Depth Technical Guide to 5-Methoxy-2-nitrosophenol (CAS 13895-38-0): Properties, Synthesis, and Handling

Introduction

This compound (CAS No: 13895-38-0) is a substituted aromatic compound possessing three key functional groups: a hydroxyl (phenol), a methoxy (ether), and a nitroso group.[1] This unique combination of functionalities, particularly the ortho-relationship of the nitroso and hydroxyl groups, imparts specific chemical properties and reactivity, making it a molecule of interest for researchers in organic synthesis and materials science. While not a widely commercialized product, its structure suggests potential as a versatile intermediate for the synthesis of more complex molecules, such as dyes, pharmaceutical agents, and ligands for coordination chemistry.

This guide provides a comprehensive overview of this compound, consolidating its known physicochemical properties, outlining a plausible synthetic pathway, discussing its key reactivity—including its tautomeric nature—and detailing critical safety and handling protocols for laboratory use.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. The experimental data is complemented by predicted values where necessary.

| Property | Value | Source |

| CAS Number | 13895-38-0 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 2-Nitroso-5-methoxyphenol, 4-Nitrosoresorcinol 1-monomethyl ether, Coniferron | [1][2] |

| Appearance | White to Yellow to Orange powder or crystals | [2] |

| Melting Point | 156 °C | [1][2] |

| Boiling Point | 310.0 ± 32.0 °C (Predicted) | [2] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [1][2] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Electrophilic Nitrosation

The synthesis of this compound can be logically achieved through the electrophilic nitrosation of 3-methoxyphenol. The phenol group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The methoxy group is also activating and ortho-, para-directing. In 3-methoxyphenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are highly activated. The position ortho to the hydroxyl and para to the methoxy (position 2) is sterically accessible and electronically favored, making it the primary site for substitution.

The electrophile, the nitrosonium ion (NO⁺), is typically generated in situ from sodium nitrite and a strong acid, such as sulfuric or hydrochloric acid, under cold conditions to prevent its decomposition.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methoxyphenol (1 equivalent) in a suitable solvent like dilute aqueous ethanol. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Acidification: Slowly add concentrated sulfuric acid (approx. 2 equivalents) dropwise while stirring vigorously, ensuring the temperature does not rise above 5 °C.

-

Nitrosation: Prepare a solution of sodium nitrite (1.05 equivalents) in water. Add this solution dropwise from the dropping funnel to the reaction mixture over 30-60 minutes. Maintain the temperature strictly between 0-5 °C throughout the addition. The solution may change color.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: The product may precipitate from the solution. Collect the solid product by vacuum filtration. If no precipitate forms, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the crude product with cold water to remove any unreacted salts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Key Reactivity: Nitroso-Oxime Tautomerism

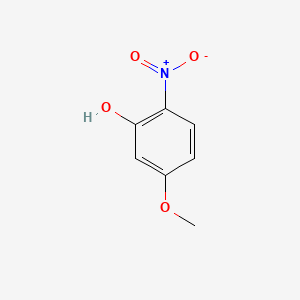

A defining characteristic of ortho-nitrosophenols is their existence in a tautomeric equilibrium with their corresponding ortho-quinone monooxime form.[3][4] This equilibrium is a type of phenol-keto tautomerism, where a proton transfer occurs between the phenolic oxygen and the nitroso nitrogen, accompanied by a rearrangement of the pi-electron system.[5] In the solid state and in many solvents, the quinone monooxime tautomer is often more stable due to the formation of a strong intramolecular hydrogen bond. This structural duality is critical as it dictates the compound's reactivity, color, and chelating properties.

Caption: Tautomeric equilibrium of this compound.

Structural Elucidation by Spectroscopy

Confirmation of the structure of this compound relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum should reveal distinct signals for each type of proton. Three signals would be expected in the aromatic region (approx. 6.5-8.0 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A sharp singlet corresponding to the three methoxy protons (O-CH₃) would appear upfield (approx. 3.8-4.0 ppm). The phenolic proton (O-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. The presence of the oxime tautomer would present a different set of signals.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals. Six signals would be in the aromatic/olefinic region (approx. 110-170 ppm), corresponding to the benzene ring carbons, and one signal for the methoxy carbon would be observed upfield (approx. 55-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups.[6] Key absorption bands would include a broad O-H stretch (approx. 3200-3500 cm⁻¹) for the phenol, C-O stretching vibrations for the ether and phenol moieties (approx. 1200-1300 cm⁻¹), aromatic C=C stretching (approx. 1450-1600 cm⁻¹), and a characteristic N=O stretch (approx. 1500-1650 cm⁻¹). The position of these bands can help infer the dominant tautomeric form.

-

Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular formula C₇H₇NO₃.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[6]

GHS Hazard Classification:

-

Flammable Solid (H228): The compound is a flammable solid.[2][6]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[2][6]

Protocol for Safe Handling and Storage

-

Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[7] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[7]

-

Skin Contact: Instantly wash the affected area with soap and water and rinse thoroughly. Seek medical aid if irritation persists.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

-

-

Storage: Store in a dry, cool, and well-ventilated area.[7] Keep the container tightly closed when not in use. Store away from incompatible materials such as strong oxidizing agents.

Potential Research and Industrial Applications

While specific, large-scale applications for this compound are not well-documented, its molecular structure is indicative of its potential as a valuable chemical intermediate. Related nitrophenol and nitrosophenol compounds are widely used in several fields:

-

Pharmaceutical Synthesis: Nitrophenols are common precursors in the synthesis of active pharmaceutical ingredients (APIs), often involving the reduction of the nitro or nitroso group to an amine.[8]

-

Agrochemicals: The compound could serve as a building block for developing new herbicides and pesticides.[8]

-

Dye and Pigment Industry: The chromophoric nitroso and phenol groups suggest its potential use in synthesizing azo dyes or other colorants.[8]

-

Coordination Chemistry: The ortho-nitroso-phenol moiety is an excellent bidentate chelating ligand, capable of forming stable complexes with various metal ions. These complexes can have applications in catalysis, analytical chemistry, and materials science.

Conclusion

This compound is a multi-functional aromatic compound characterized by its distinct physicochemical properties, its tautomeric equilibrium, and its potential as a synthetic intermediate. Its preparation via electrophilic nitrosation of 3-methoxyphenol is a straightforward and logical approach. A thorough understanding of its hazardous nature, particularly its flammability and irritant properties, is paramount for its safe handling and use in a research setting. For scientists and drug development professionals, this compound represents a potentially useful, though under-explored, building block for the creation of novel and complex molecular architectures.

References

- Georganics. (2011, February 16). 5-METHOXY-2-NITROPHENOL Safety Data Sheet.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Methoxy-5-nitrophenol.

-

National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-nitrophenol (CID 219635). PubChem. Retrieved from [Link]

- Chem-Impex. (n.d.). 4-Methoxy-2-nitrophenol.

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitrophenol (CID 69471). PubChem. Retrieved from [Link]

- ECHEMI. (n.d.). This compound CAS 13895-38-0.

-

National Center for Biotechnology Information. (n.d.). This compound (CID 83801). PubChem. Retrieved from [Link]

- Google Patents. (2016). CN105837452A - Production method of 2-methyl-5-nitrophenol.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol.

-

ACS Publications. (2024, December 18). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development. Retrieved from [Link]

- Benchchem. (n.d.). Synthesis routes of 2-Methoxy-5-nitrophenol.

- Sigma-Aldrich. (n.d.). 2-Methoxy-5-nitrophenol 98 636-93-1.

- Google Patents. (n.d.). US4034050A - Preparation of 5-methyl-2-nitrophenol.

- ChemicalBook. (2025, September 3). 2-Methoxy-5-nitrophenol(636-93-1).

- ResearchGate. (2025, August 5). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study.

- ChemScene. (n.d.). 704-14-3 | 5-Methoxy-2-nitrophenol.

- ChemicalBook. (n.d.). 2-Methoxy-5-nitrophenol(636-93-1) 1H NMR spectrum.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Benchchem. (n.d.). Application Note: NMR Spectroscopic Analysis of (2S)-5-Methoxyflavan-7-ol.

- Brainly.in. (2021, August 29). Which of the following exhibits tautomerism?.

- LookChem. (n.d.). What are the application and preparation methods of 2-Methoxy-5-nitrophenol sodium salt?.

-

YouTube. (2020, September 1). Tautomerism; Types & Stability of Tautomers. Retrieved from [Link]

- Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.

Sources

- 1. echemi.com [echemi.com]

- 2. 4-NITROSORESORCINOL 1-MONOMETHYL ETHER | 13895-38-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. brainly.in [brainly.in]

- 5. youtube.com [youtube.com]

- 6. This compound | C7H7NO3 | CID 83801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. georganics.sk [georganics.sk]

- 8. chemimpex.com [chemimpex.com]

Synthesis pathways for 5-Methoxy-2-nitrosophenol

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-nitrosophenol

Abstract

This compound is a valuable chemical intermediate whose structural motifs are found in various biologically active compounds. Its synthesis, however, is not widely documented in readily available literature. This guide provides a comprehensive overview of plausible and robust synthetic pathways to obtain this compound. Four distinct synthesis strategies are explored: direct nitrosation of 3-methoxyphenol, selective reduction of 5-methoxy-2-nitrophenol, selective oxidation of 5-methoxy-2-aminophenol, and the application of the Baudisch reaction. Each proposed pathway is accompanied by a detailed mechanistic explanation, step-by-step experimental protocols, and a discussion of the underlying scientific principles and potential challenges. This document is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the synthesis of novel phenolic compounds for applications in medicinal chemistry and materials science.

Introduction to this compound: Significance and Synthetic Strategy

This compound is an aromatic compound of interest due to the presence of three key functional groups on a benzene ring: a hydroxyl group, a methoxy group, and a nitroso group. The aminophenol scaffold, which is structurally related, is a key pharmacophore in the design of anti-inflammatory and anticancer agents.[1] Furthermore, nitrophenols, which are precursors to nitrosophenols, are utilized in the synthesis of potent VEGF and tyrosine kinase inhibitors.[2] The unique electronic and steric properties of this compound make it a promising candidate for further derivatization in drug discovery and as a ligand in coordination chemistry.

Recent research has also identified 5-Methoxy-2-nitrophenol (a potential precursor) as a naturally occurring secondary metabolite in maize, where it plays a role in defense against herbivory.[3][4] This highlights the biological relevance of this structural class.

Given the absence of a standardized, commercially viable synthesis route for this compound, this guide will dissect four logical and scientifically-grounded synthetic approaches. The selection of a particular pathway in a laboratory setting will depend on the availability of starting materials, desired purity, and scalability.

Pathway I: Direct Nitrosation of 3-Methoxyphenol

The direct introduction of a nitroso group onto the aromatic ring of 3-methoxyphenol is a primary consideration for the synthesis of this compound. The hydroxyl and methoxy groups are both ortho-, para-directing activators. The nitrosation is expected to occur at the positions most activated by these groups.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution, where the nitrosonium ion (NO+) is the electrophile. The nitrosonium ion is typically generated in situ from sodium nitrite and a strong acid. The hydroxyl group is a stronger activating group than the methoxy group, and its directing effect will likely dominate. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The position para to the hydroxyl group (C6) is also ortho to the methoxy group, making it sterically hindered. The C2 position is ortho to the hydroxyl group and meta to the methoxy group, while the C4 position is also ortho to the hydroxyl group and para to the methoxy group. The C2 position is the most likely site of nitrosation due to the strong activation from the adjacent hydroxyl group.

Caption: Workflow for the direct nitrosation of 3-methoxyphenol.

Experimental Protocol (Proposed)

Materials:

-

3-Methoxyphenol

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenol (1 equivalent) in ethanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) to the stirred solution of 3-methoxyphenol.

-

From the dropping funnel, add concentrated sulfuric acid (2 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Potential Challenges and Considerations

-

Regioselectivity: While the 2-position is electronically favored, some formation of other isomers (4-nitroso and 6-nitroso) is possible. Careful control of reaction temperature is crucial to maximize the yield of the desired product.

-

Oxidation: The product, a nitrosophenol, can be susceptible to oxidation, especially under acidic conditions. It is important to work under an inert atmosphere if possible and to perform the workup promptly.

-

Safety: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizing agent and is toxic. Handle with appropriate personal protective equipment (PPE).

Pathway II: Selective Reduction of 5-Methoxy-2-nitrophenol

This pathway involves the synthesis of the corresponding nitrophenol followed by a selective reduction of the nitro group to a nitroso group. This is a common strategy for the synthesis of nitroso compounds when the corresponding nitro compounds are readily available.

Mechanistic Rationale

The first step is the nitration of 3-methoxyphenol to yield 5-methoxy-2-nitrophenol. The hydroxyl group directs the nitration to the ortho and para positions. The 2-position is favored due to the strong activation by the hydroxyl group. The second step is the selective reduction of the nitro group. This can be achieved using various reducing agents under controlled conditions. Mild reducing agents are required to avoid over-reduction to the amine.

Caption: Two-step synthesis via nitration and selective reduction.

Experimental Protocol (Proposed)

Step A: Synthesis of 5-Methoxy-2-nitrophenol

-

This protocol is adapted from general procedures for the nitration of phenols.[1]

-

In a three-necked round-bottom flask, dissolve 3-methoxyphenol (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 5-methoxy-2-nitrophenol, which can be purified by recrystallization or column chromatography.

Step B: Selective Reduction to this compound

-

Dissolve the purified 5-methoxy-2-nitrophenol (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Cool the solution to 0 °C.

-

Add a solution of tin(II) chloride (SnCl₂) (2 equivalents) in concentrated hydrochloric acid dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Potential Challenges and Considerations

-

Over-reduction: The primary challenge is preventing the reduction from proceeding to the hydroxylamine or amine stage. Careful control of stoichiometry and temperature is essential.

-

Reaction Monitoring: Close monitoring by TLC is crucial to quench the reaction at the desired nitroso stage.

-

Safety: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. The use of a blast shield is recommended.

Pathway III: Selective Oxidation of 5-Methoxy-2-aminophenol

This approach is the reverse of the previous pathway, involving the synthesis of the corresponding aminophenol followed by selective oxidation.

Mechanistic Rationale

The synthesis of 5-methoxy-2-aminophenol can be achieved by the reduction of 5-methoxy-2-nitrophenol, for which a protocol is outlined in the previous section. The subsequent selective oxidation of the amino group to a nitroso group in the presence of a phenolic hydroxyl group can be accomplished using specific oxidizing agents like Caro's acid (peroxymonosulfuric acid) or Oxone®.

Caption: Two-step synthesis via reduction and selective oxidation.

Experimental Protocol (Proposed)

Step A: Synthesis of 5-Methoxy-2-aminophenol

-

Dissolve 5-methoxy-2-nitrophenol (1 equivalent) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).[1]

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 5-methoxy-2-aminophenol.

Step B: Selective Oxidation to this compound

-

Prepare Caro's acid by carefully adding potassium persulfate to concentrated sulfuric acid at 0 °C.

-

Dissolve 5-methoxy-2-aminophenol (1 equivalent) in a suitable solvent like methanol.

-

Cool the solution to 0 °C and slowly add the freshly prepared Caro's acid (1.1 equivalents) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction by adding a solution of sodium bisulfite.

-

Neutralize with sodium bicarbonate and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Potential Challenges and Considerations

-

Over-oxidation: The nitroso product can be further oxidized to the nitro compound. The use of mild and selective oxidizing agents is critical.

-

Stability of the Aminophenol: 5-Methoxy-2-aminophenol can be sensitive to air oxidation and should be used promptly after synthesis.

-

Safety: Caro's acid is a powerful and unstable oxidizing agent and must be prepared and handled with extreme caution behind a safety shield.

Pathway IV: The Baudisch Reaction

The Baudisch reaction is a classical method for the synthesis of ortho-nitrosophenols from phenols, using hydroxylamine, hydrogen peroxide, and a copper(II) catalyst.[5]

Mechanistic Rationale

The reaction is believed to proceed through the formation of a copper-nitroxyl complex. This complex then coordinates to the phenol, directing the nitrosation to the ortho position. The copper ion plays a crucial role in both the formation of the nitrosating agent and in directing the regioselectivity of the reaction.[5]

Experimental Protocol (Proposed)

Materials:

-

3-Methoxyphenol

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a large beaker, dissolve copper(II) sulfate pentahydrate (0.1 equivalents) and hydroxylamine hydrochloride (1.2 equivalents) in deionized water.

-

Add a solution of 3-methoxyphenol (1 equivalent) in a minimal amount of ethanol.

-

Adjust the pH of the solution to 3-4 with dilute hydrochloric acid.

-

Cool the mixture to room temperature and slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise with stirring.

-

A colored precipitate of the copper complex of this compound should form. Stir for 2-4 hours.

-

Filter the precipitate and wash with cold water.

-

To liberate the free nitrosophenol, suspend the complex in water and acidify with hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the product by column chromatography.

Potential Challenges and Considerations

-

Yields: The Baudisch reaction can sometimes result in moderate yields. Optimization of pH and reagent concentrations may be necessary.

-

Side Products: The formation of catechol and other oxidation byproducts can occur.

-

Complexation: The product is formed as a copper complex, requiring an additional step for demetallation.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Pros | Cons |

| I: Direct Nitrosation | 3-Methoxyphenol | NaNO₂, H₂SO₄ | Single step, straightforward | Potential for isomeric impurities, product oxidation |

| II: Selective Reduction | 5-Methoxy-2-nitrophenol | SnCl₂/HCl | Good control over regioselectivity | Two steps, risk of over-reduction |

| III: Selective Oxidation | 5-Methoxy-2-aminophenol | Caro's acid/Oxone® | Alternative to reduction | Two steps, handling of strong oxidizers, starting material instability |

| IV: Baudisch Reaction | 3-Methoxyphenol | NH₂OH·HCl, H₂O₂, CuSO₄ | Direct ortho-nitrosation | Often moderate yields, formation of a metal complex |

Safety and Handling

All synthetic procedures described in this guide should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including safety glasses, lab coats, and gloves, must be worn at all times. Specific hazards associated with each pathway have been noted, but researchers should consult the Safety Data Sheets (SDS) for all chemicals used. Nitration reactions, in particular, require extreme caution due to their exothermic nature.

Conclusion

This technical guide has outlined four plausible and scientifically-grounded pathways for the synthesis of this compound. While direct nitrosation offers the most concise route, the multi-step sequences involving either selective reduction or oxidation provide greater control over regioselectivity. The Baudisch reaction presents a classic alternative for direct ortho-nitrosation. The choice of the optimal synthetic route will be dictated by the specific requirements of the research, including the availability of starting materials, scalability, and desired purity of the final product. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this valuable compound for their scientific endeavors.

References

- BenchChem. (n.d.). Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry.

- ResearchGate. (2023, October 11). Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP).

- Georganics. (2011, February 16). 5-METHOXY-2-NITROPHENOL Safety Data Sheet.

- Google Patents. (n.d.). CN105669477A - Method for producing 5-nitro-2aminophenol.

- Banaras Hindu University. (n.d.). Development of Extractive Spectrophotometric Determination of Manganese (II) Using [N - (O-Methoxy Benzaldehyde)-2-Aminophenol].

- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

- Benchchem. (n.d.). Synthesis routes of 2-Methoxy-5-nitrophenol.

- PubChem. (n.d.). 3-Methoxyphenol.

- PubChem. (n.d.). 5-Methoxy-2-nitrophenol.

- ChemicalBook. (2023, September 3). 2-Methoxy-5-nitrophenol.

- Journal of the Chemical Society, Perkin Transactions 2. (1994). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution.

- Wikipedia. (n.d.). Baudisch reaction.

- Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.

- MDPI. (2023, November 15). An Optimised Method to Synthesise N5O2 Aminophenols.

- Benchchem. (n.d.). Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols.

- Arkat USA. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.

- Sigma-Aldrich. (n.d.). 5-Amino-2-methoxyphenol.

- CSIRO Publishing. (2017, February 6). Nitrosonium-Mediated Phenol–Arene Cross-Coupling Involving Direct C–H Activation.

- Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.

- ResearchGate. (n.d.). 5-Methoxy-2-Nitrophenol (5M2NP) hampers the development of larvae of....

- eScholarship.org. (2016, June 28). Direct synthesis of anilines and nitrosobenzenes from phenols.

- RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.

-

Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from .

Sources

5-Methoxy-2-nitrosophenol molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 5-Methoxy-2-nitrosophenol

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of natural product chemistry and chemical ecology. With the molecular formula C₇H₇NO₃, this molecule features a phenol ring functionalized with a methoxy group, a hydroxyl group, and a nitroso group.[1] Its importance has been recently highlighted by its identification as a bioactive breakdown product of benzoxazinoids, which are key defense metabolites in plants like maize.[2][3] This guide provides a comprehensive technical overview of the molecular structure, bonding characteristics, tautomeric nature, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and natural product synthesis.

Core Molecular Identity and Physicochemical Properties

The foundational step in understanding any molecule is to establish its identity and core physical characteristics. This compound is systematically identified by several key descriptors.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 13895-38-0[4]

-

Molecular Formula: C₇H₇NO₃[1]

-

Synonyms: 2-Nitroso-5-methoxyphenol, 4-Nitrosoresorcinol 1-monomethyl ether, Coniferron[4]

The molecule's structure is depicted below, showing the arrangement of its functional groups on the benzene ring.

Caption: 2D structure of this compound.

A summary of its key computed and experimental properties provides essential data for laboratory applications.

| Property | Value | Source |

| Molecular Weight | 153.14 g/mol | PubChem[1] |

| Melting Point | 156°C | ECHEMI[4] |

| Boiling Point | 310°C (est.) | ECHEMI[4] |

| Density | 1.26 g/cm³ (est.) | ECHEMI[4] |

| XLogP3-AA | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 58.9 Ų | ECHEMI[4] |

Electronic Structure and Intramolecular Bonding

The chemical behavior of this compound is dictated by the electronic interplay between its three functional groups attached to the aromatic core.

-

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are potent electron-donating groups (EDGs). They increase the electron density of the benzene ring through the resonance effect (+R), particularly at the ortho and para positions. The methoxy group is located at C5, and the hydroxyl group is at C2.

-

Nitroso (-N=O) Group: This group is strongly electron-withdrawing (-I, -R effects), decreasing the electron density of the ring.

The placement of these groups creates a distinct electronic environment. The powerful electron-donating hydroxyl group is positioned ortho to the electron-withdrawing nitroso group. This proximity is crucial as it allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the oxygen atom of the nitroso group. This six-membered ring chelation significantly stabilizes the molecule and influences its conformation, acidity, and spectroscopic properties. This phenomenon is well-documented in related ortho-substituted phenols, such as o-nitrophenol.[5]

The Critical Role of Tautomerism: A Nitroso-Phenol and Quinone-Oxime Equilibrium

A defining characteristic of ortho- and para-nitrosophenols is their existence in a tautomeric equilibrium with their corresponding quinone monoxime isomers.[6] This equilibrium is fundamental to the molecule's structure, reactivity, and color. For this compound, this involves an equilibrium between the phenol form and the p-benzoquinone monoxime form.

Caption: Tautomeric equilibrium of this compound.

Causality Behind the Equilibrium: The choice between these two forms is a delicate balance. The nitrosophenol form benefits from the thermodynamic stability of the aromatic ring. The quinone-oxime form, while sacrificing aromaticity, may be favored in certain solvents or under specific pH conditions due to stronger intermolecular interactions. This tautomerism is the primary reason why solutions of nitrosophenols are often colored, as the quinone-oxime form contains a more extended conjugated system that absorbs light in the visible spectrum.

Synthesis and Biological Origin

While various synthetic routes for substituted nitrophenols exist, often involving the nitration of a corresponding phenol or the diazotization of an aminophenol followed by hydrolysis, the most compelling recent findings relate to the natural biosynthesis of this compound.[7]

Research has demonstrated that this compound is a breakdown product of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), a well-known defensive compound in maize.[2] When plant tissues are damaged, for instance by herbivory, DIMBOA is released and can be converted into this compound.[2] This naturally occurring derivative has been shown to be bioactive, playing a role in the plant's defense against insects by hampering larval development.[3] This biological context opens avenues for its investigation as a lead compound for developing new crop protection agents.

Experimental Workflow for Structural Characterization

A robust and self-validating protocol for confirming the structure of a synthesized or isolated sample of this compound involves a multi-technique spectroscopic approach. Each step provides orthogonal data that, when combined, offers unambiguous structural confirmation.

Expertise in Protocol Design: The selection of this specific sequence of analyses is deliberate. Mass spectrometry provides the foundational molecular formula. NMR then delivers the precise atomic connectivity and chemical environment, which is the core of the structural puzzle. Finally, IR and UV-Vis spectroscopy validate the presence of key functional groups and the electronic system, confirming the assignments made from NMR data.

Caption: Logical workflow for the structural elucidation of this compound.

Expected Spectroscopic Signatures:

-

Mass Spectrometry: GC-MS analysis shows characteristic fragmentation patterns that can be used for identification.[2] High-resolution mass spectrometry would yield a molecular ion peak corresponding to the exact mass of C₇H₇NO₃ (153.0426 g/mol ).[1]

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methoxy protons (-OCH₃), and the hydroxyl proton (-OH). The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.

-

¹³C NMR: Signals corresponding to the seven unique carbon atoms would be observed, with chemical shifts indicating aromatic, methoxy, and substituent-bearing carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (potentially shifted due to hydrogen bonding), C-H stretches for the aromatic ring and methyl group, a C-O stretch for the ether linkage, and a characteristic N=O stretch.

Conclusion

This compound is a molecule defined by the complex interplay of its functional groups. Its structure is stabilized by intramolecular hydrogen bonding and is characterized by a significant tautomeric equilibrium with its quinone-oxime form. This tautomerism is key to its chemical and physical properties. Recent discoveries of its role as a bioactive natural product in plant defense mechanisms have elevated its importance, presenting it as a molecule of interest for agricultural science and potentially as a scaffold for the development of new bioactive agents. The analytical workflows presented here provide a reliable framework for its unambiguous identification and characterization, ensuring the scientific rigor required in research and development settings.

References

- Georganics. (2011). 5-METHOXY-2-NITROPHENOL Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83801, this compound. PubChem. Available at: [Link]

-

Maag, D., et al. (2023). Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP). ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69471, 2-Methoxy-5-nitrophenol. PubChem. Available at: [Link]

- Google Patents. (2016). CN105837452A - Production method of 2-methyl-5-nitrophenol.

-

ResearchGate. (n.d.). 5-Methoxy-2-Nitrophenol (5M2NP) hampers the development of larvae. Available at: [Link]

-

Brainly.in. (2021). Which of the following exhibits tautomerism?. Available at: [Link]

-

Chen, J., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. MDPI. Available at: [Link]

Sources

- 1. This compound | C7H7NO3 | CID 83801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. brainly.in [brainly.in]

- 7. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, MS) of 5-Methoxy-2-nitrosophenol

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methoxy-2-nitrosophenol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS: 13895-38-0). Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) profiles of this compound. While experimental NMR and detailed IR spectral data for this specific molecule are not widely available in the public domain, this guide establishes a robust analytical framework by interpreting known data and providing well-founded predictions based on established spectroscopic principles and data from analogous structures. Every protocol is designed as a self-validating system, and all theoretical claims are grounded in authoritative references.

Introduction: The Structural Complexity of this compound

This compound, also known by synonyms such as 4-Nitrosoresorcinol 1-monomethyl ether or Coniferron, is a substituted aromatic compound with the molecular formula C₇H₇NO₃.[1] Its structure is characterized by a phenol ring substituted with both a methoxy (-OCH₃) group and a nitroso (-N=O) group. The interplay of these functional groups—the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitroso group—creates a unique electronic environment that is reflected in its spectroscopic signatures.

A critical consideration in the analysis of 2-nitrosophenols is the potential for tautomerism. The molecule can exist in equilibrium between the nitrosophenol form and the p-quinone-monooxime form. High-level ab initio calculations on the parent 2-nitrosophenol molecule suggest that the nitrosophenol tautomer is the more stable form.[2] This guide will proceed with the analysis of this primary tautomer, while acknowledging that experimental conditions could influence this equilibrium.

A multi-technique spectroscopic approach is therefore not merely confirmatory but essential for the unambiguous structural elucidation and purity assessment of this molecule.

Caption: Tautomeric forms of the target molecule.

Chapter 1: Mass Spectrometry (MS)

Expertise & Experience: The Rationale for GC-MS in Molecular Verification

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides invaluable structural information through the analysis of its fragmentation patterns. For a relatively volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal methodology. The gas chromatograph separates the analyte from volatile impurities, ensuring that the resulting mass spectrum is of the pure compound. Electron Ionization (EI) is the method of choice due to its ability to induce reproducible and extensive fragmentation, creating a unique "fingerprint" for the molecule.

Experimental Protocol: GC-MS Analysis

This protocol is designed to ensure robust and reproducible results for the analysis of nitrosophenols.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Prepare a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.

-

-

Instrumentation & Parameters (Representative):

-

Gas Chromatograph: Agilent 8890 GC (or equivalent).

-

Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS (or equivalent single quadrupole).[3]

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

-

Data Summary & Interpretation

The mass spectrum provides confirmation of the molecular weight and key structural motifs. The molecular weight of this compound is 153.14 g/mol .[1] The EI mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z = 153.

Table 1: Key Mass Fragments for this compound

| m/z Value | Proposed Fragment | Neutral Loss | Mechanistic Insight |

|---|---|---|---|

| 153 | [C₇H₇NO₃]⁺˙ | - | Molecular Ion (M⁺˙)[1] |

| 136 | [C₇H₆NO₂]⁺ | •OH | Loss of a hydroxyl radical, a common fragmentation for phenols. |

| 123 | [C₇H₇O₂]⁺ | •NO | Loss of the nitroso radical (•NO), a characteristic fragmentation of nitroso compounds.[4] |

| 108 | [C₆H₄O₂]⁺˙ | •NO, •CH₃ | Subsequent loss of a methyl radical from the m/z 123 fragment. |

| 95 | [C₆H₅O]⁺ | •NO, CO | Loss of carbon monoxide from the m/z 123 fragment. |

| 92 | [C₆H₄O]⁺˙ | •NO, •OCH₃ | Loss of a methoxy radical from the m/z 123 fragment. |

Interpretation of Fragmentation: The fragmentation cascade begins with the molecular ion at m/z 153 . A primary and highly characteristic fragmentation for nitroso compounds is the cleavage of the C-N bond, resulting in the loss of a nitroso radical (•NO, 30 Da).[4] This would yield a fragment at m/z 123 . Another plausible initial fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) from the phenol group, leading to a fragment at m/z 136 . Further fragmentation of the key m/z 123 ion can occur through the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to give an ion at m/z 108 , or through the loss of carbon monoxide (CO, 28 Da) to produce an ion at m/z 95 .

Caption: Proposed primary fragmentation pathways for this compound.

Chapter 2: Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale for ATR-FTIR in Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending). For solid powder samples, Attenuated Total Reflectance (ATR) is the preferred technique over traditional methods like KBr pellets.[4][5] ATR requires minimal to no sample preparation, eliminating grinding and pressing, which can sometimes induce polymorphic changes or absorb atmospheric moisture. The resulting spectrum is of the sample in its native solid state.

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the this compound powder directly onto the ATR crystal.

-

Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal surface.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

Data Interval: 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Post-Acquisition:

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

-

Predicted Data & Interpretation

While a published spectrum with peak-by-peak assignments is unavailable, the expected IR absorption bands can be confidently predicted based on the known frequencies for its constituent functional groups.[6][7]

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Interpretation |

|---|---|---|---|

| 3500 - 3200 | O-H stretch (phenol) | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding between the phenolic -OH groups. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Associated with the sp² C-H bonds of the benzene ring. |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium | Asymmetric and symmetric stretching of the methyl group in the methoxy substituent. |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic ring) | Medium-Strong | These peaks are characteristic of the benzene ring skeletal vibrations. |

| ~1500 - 1470 | N=O stretch (nitroso) | Strong | The N=O stretching frequency is highly characteristic and expected to be a strong absorption. |

| ~1250 | C-O stretch (aryl ether) | Strong | Asymmetric stretching of the Ar-O-CH₃ bond. |

| ~1030 | C-O stretch (aryl ether) | Strong | Symmetric stretching of the Ar-O-CH₃ bond. |

| 900 - 675 | C-H bend (out-of-plane) | Strong | The specific pattern in this "fingerprint" region can help confirm the substitution pattern of the aromatic ring. |

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Definitive Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, electronic environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms.

A Note on Data Availability: As of this writing, detailed, experimentally verified ¹H and ¹³C NMR data for this compound are not available in major public spectral databases. Therefore, the following sections provide a predicted spectrum based on established principles of chemical shift theory, spin-spin coupling, and data from analogous compounds. This predictive analysis serves as an authoritative guide for what a researcher should expect to observe.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR).

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a common first choice. However, the phenolic proton may exchange or have a very broad signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms a hydrogen bond with the phenolic proton, resulting in a sharper, more reliable signal.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrumentation & Parameters (Representative):

-

Spectrometer: Bruker Avance 400 MHz (or equivalent).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled with NOE (zgpg30).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

Caption: Numbering scheme for NMR assignment predictions.

¹H NMR Predicted Spectrum & Interpretation (400 MHz, DMSO-d₆)

Table 3: Predicted ¹H NMR Data

| Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| OH | ~10.0 - 12.0 | broad singlet | - | 1H | The phenolic proton is acidic and deshielded by the aromatic ring and the ortho-nitroso group. Its signal is often broad due to exchange. |

| H6 | ~7.5 - 7.7 | doublet | J ≈ 9.0 Hz | 1H | Ortho to the nitroso group and meta to the hydroxyl and methoxy groups. The electron-withdrawing nitroso group causes a significant downfield shift. Coupled only to H4. |

| H4 | ~6.5 - 6.7 | doublet of doublets | J ≈ 9.0, 2.5 Hz | 1H | Ortho to the methoxy group and para to the nitroso group. Coupled to both H6 (ortho coupling) and H3 (meta coupling). |

| H3 | ~6.3 - 6.5 | doublet | J ≈ 2.5 Hz | 1H | Ortho to both the hydroxyl and methoxy groups, which are strongly shielding. Coupled only to H4 (meta coupling). |

| OCH₃ | ~3.8 | singlet | - | 3H | Protons of the methoxy group are in a typical region for aryl methyl ethers. |

¹³C NMR Predicted Spectrum & Interpretation (100 MHz, DMSO-d₆)

Table 4: Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C1 (-OH) | ~160 - 165 | The carbon bearing the hydroxyl group is significantly deshielded (ipso-effect). |

| C5 (-OCH₃) | ~155 - 160 | The carbon bearing the methoxy group is also strongly deshielded. |

| C2 (-NO) | ~145 - 150 | The carbon attached to the electron-withdrawing nitroso group is deshielded. |

| C6 | ~120 - 125 | This carbon is ortho to the nitroso group and meta to the electron-donating groups. |

| C4 | ~108 - 112 | This carbon is ortho to the methoxy group and para to the nitroso group. |

| C3 | ~100 - 105 | This carbon is ortho to two strong electron-donating groups (-OH, -OCH₃) and is expected to be the most upfield aromatic carbon. |

| -OCH₃ | ~55 - 57 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Conclusion

The structural characterization of this compound is optimally achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS analysis confirms the molecular weight at m/z 153 and reveals characteristic fragmentation patterns, notably the loss of the nitroso radical. IR spectroscopy is predicted to show key absorption bands for the phenolic O-H, aromatic C=C, and N=O functional groups. While experimental NMR data remains elusive, a detailed analysis of substituent effects allows for a robust prediction of the ¹H and ¹³C NMR spectra, providing a clear roadmap for researchers to confirm the molecule's unique substitution pattern. This guide provides the necessary protocols and interpretive framework to confidently identify and characterize this compound.

References

-

ResearchGate. (2023). 13C NMR spectrum of compound 5. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Maag, D., et al. (2023). Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP). ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83801, this compound. PubChem. Available at: [Link]

-

Enchev, V., & Angelova, S. (2005). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. ResearchGate. Available at: [Link]

-

Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds. Biomedical Mass Spectrometry, 5(6), 395-408. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

Brainly.in. (2021). Which of the following exhibits tautomerism?. Available at: [Link]

-

Agilent. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

- Pavia, D. L., et al. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling. Cengage.

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

Sources

- 1. US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. acs.figshare.com [acs.figshare.com]

- 4. georganics.sk [georganics.sk]

- 5. 2-Methoxy-5-nitrophenol 98 636-93-1 [sigmaaldrich.com]

- 6. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-NITROSORESORCINOL synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 5-Methoxy-2-nitrosophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-Methoxy-2-nitrosophenol (CAS No. 13895-38-0), a molecule of significant interest in synthetic chemistry. This document aims to serve as a vital resource, offering not just data, but a deeper understanding of the compound's behavior, synthesis, and characterization. We will also address and clarify the common confusion with its nitro-isomers, providing a clear and accurate reference for professionals in the field.

Executive Summary

This compound is a fascinating aromatic compound characterized by the presence of a hydroxyl, a methoxy, and a nitroso group on a benzene ring. Its chemistry is dominated by the interplay of these functional groups, leading to interesting reactivity and a significant tautomeric equilibrium. A thorough understanding of its properties is crucial for its effective use as a building block in the synthesis of more complex molecules. This guide will navigate through its synthesis, physical and chemical characteristics, spectroscopic signature, and safety considerations, all supported by verifiable data and established scientific principles.

Clarification of Common Isomeric Confusion

A significant point of ambiguity in the literature is the frequent confusion between this compound and its nitro isomers. It is imperative to distinguish these compounds, as their properties and reactivity differ substantially.

| Compound Name | This compound | 5-Methoxy-2-nitrophenol | 2-Methoxy-5-nitrophenol |

| CAS Number | 13895-38-0[1] | 704-14-3[2] | 636-93-1[3] |

| Molecular Formula | C₇H₇NO₃[1] | C₇H₇NO₄[2] | C₇H₇NO₄[3] |

| Molecular Weight | 153.14 g/mol [1] | 169.13 g/mol [2] | 169.13 g/mol [3] |

| Key Functional Group | Nitroso (-N=O) | Nitro (-NO₂) | Nitro (-NO₂) |

This guide will focus exclusively on the nitroso compound, this compound (CAS 13895-38-0).

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitrosation of 3-methoxyphenol (also known as resorcinol monomethyl ether). The hydroxyl and methoxy groups are ortho-, para-directing, making the aromatic ring susceptible to electrophilic attack. The nitrosation occurs preferentially at the position ortho to the hydroxyl group and para to the methoxy group.

Causality Behind Experimental Choices:

The reaction is typically carried out in an acidic medium, which generates the highly electrophilic nitrosonium ion (NO⁺) from nitrous acid (formed in situ from sodium nitrite). The choice of solvent and temperature is critical to control the selectivity of the reaction and minimize the formation of byproducts.

Experimental Protocol: Nitrosation of 3-Methoxyphenol

Materials:

-

3-Methoxyphenol

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ethanol or other suitable solvent

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve 3-methoxyphenol in a suitable solvent (e.g., ethanol/water mixture) in a flask and cool the mixture in an ice bath to 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture.

-

Maintain the temperature below 5 °C and slowly add dilute hydrochloric acid or sulfuric acid dropwise to generate nitrous acid in situ.

-

Continue stirring the reaction mixture in the ice bath for a specified time to ensure complete reaction. The formation of a colored precipitate may be observed.

-

After the reaction is complete, collect the precipitate by filtration.

-

Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain purified this compound.

Note: This is a generalized protocol. Researchers should consult specific literature for precise quantities, reaction times, and purification methods.

Figure 2: Tautomerism of this compound.

Reactivity of the Functional Groups

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This increases the electron-donating ability of the oxygen, further activating the ring towards electrophilic substitution. The hydroxyl group can also undergo etherification and esterification reactions.

-

Nitroso Group: The nitroso group can be oxidized to a nitro group or reduced to an amino group. This makes this compound a versatile intermediate for the synthesis of various substituted anisoles and phenols.

-

Aromatic Ring: The aromatic ring is activated by both the hydroxyl and methoxy groups, making it susceptible to further electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing functional groups.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

| Spectroscopic Data | |

| ¹H NMR | Data not available in the search results. Expected signals would include a singlet for the methoxy protons, and distinct signals for the aromatic protons, with their chemical shifts influenced by the surrounding functional groups. |

| ¹³C NMR | Data not available in the search results. Expected signals would include a peak for the methoxy carbon and distinct peaks for the aromatic carbons, including those bonded to the hydroxyl, nitroso, and methoxy groups. |

| FTIR | While specific peak assignments are not available, characteristic peaks would be expected for the O-H stretch of the phenol (often broad), C-H stretches of the aromatic ring and methoxy group, C=O and C=N stretches from the quinone-oxime tautomer, N=O stretch of the nitroso group, and C-O stretches of the ether and phenol. |

| UV-Vis | Data not available in the search results. The UV-Vis spectrum is expected to show absorption bands corresponding to the π-π* transitions of the aromatic system, which would be influenced by the presence of the auxochromic hydroxyl and methoxy groups, and the chromophoric nitroso group. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ). [1]Fragmentation patterns would provide further structural information. |

Safety and Handling

This compound is classified as a flammable solid and is known to cause skin and serious eye irritation. [1] GHS Hazard Statements:

-

H228: Flammable solid [1]* H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1] Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of soap and water.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a rich and complex chemistry, largely defined by its tautomeric nature and the interplay of its functional groups. A clear understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for its successful application in research and development. The critical distinction between this compound and its nitro isomers is a key takeaway for any scientist working in this area.

References

-

PubChem. This compound. [Link]

-

PubChem. 2-Methoxy-5-nitrophenol. [Link]

-

PubChem. 5-Methoxy-2-nitrophenol. [Link]

Sources

An Investigator's Guide to the Potential Biological Activities of 5-Methoxy-2-nitrosophenol

Abstract

This technical guide provides a comprehensive framework for the preliminary investigation of the biological activities of 5-Methoxy-2-nitrosophenol. While direct research into the pharmacological effects of this specific molecule is nascent, its structural features as a phenolic compound suggest a number of potential therapeutic applications. This document outlines the theoretical basis for these potential activities, supported by established principles of medicinal chemistry and pharmacology. Furthermore, it provides detailed, field-proven protocols for a tiered experimental approach to systematically evaluate its antioxidant, anti-inflammatory, and cytotoxic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction: Unveiling the Potential of a Novel Phenolic Compound

This compound is a small molecule whose biological activities are not yet extensively characterized.[1][2] Its chemical structure, featuring a phenol ring, a methoxy group, and a nitroso group, provides a compelling rationale for investigating its potential pharmacological effects. Phenolic compounds are a well-established class of molecules known for their diverse biological activities, often stemming from their ability to scavenge free radicals and interact with various biological targets.[3][4][5] The presence of the methoxy and nitroso functional groups further modulates the electronic and steric properties of the molecule, potentially influencing its reactivity and specificity.

A related compound, 5-Methoxy-2-nitrophenol, has been observed to modulate the expression of defense genes in wounded maize leaves, indicating a capacity to elicit biological responses in plant systems.[6] This finding, while in a different biological context, further supports the hypothesis that the core chemical scaffold of this compound possesses inherent bioactivity that warrants a thorough investigation in mammalian systems for potential therapeutic applications.

This guide will, therefore, serve as a roadmap for the systematic evaluation of this compound, focusing on three key areas of potential biological activity: antioxidant, anti-inflammatory, and cytotoxic effects.

Physicochemical Properties and Synthesis Considerations

A foundational understanding of the physicochemical properties of this compound is critical for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7NO3 | [1][2] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | 156°C | [2] |

| Boiling Point | 310°C | [2] |

| Density | 1.26 g/cm³ | [2] |

| XLogP3 | 1.5 | [1] |

Note: Some data may be for the isomeric compound 5-Methoxy-2-nitrophenol due to limited availability for the nitrosophenol variant.

For researchers requiring the synthesis of this compound, a general synthetic route for a related compound, 2-Methoxy-5-nitrophenol, involves the benzylation of the starting material in the presence of a base like cesium carbonate in a suitable solvent such as N,N-dimethylformamide.[7] While this provides a conceptual starting point, specific optimization for the synthesis of this compound would be required.

Tier 1 Evaluation: Antioxidant Potential

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.[4]

Rationale for Investigation

The phenolic moiety in this compound suggests a strong potential for free radical scavenging. The methoxy group, being an electron-donating group, can further enhance this activity by stabilizing the resulting phenoxyl radical.

Experimental Workflow: In Vitro Antioxidant Capacity

A logical workflow for assessing the antioxidant potential of this compound is presented below.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Protocols

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. [8] Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Add 100 µL of supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify nitrite concentration.

This protocol quantifies the reduction of pro-inflammatory cytokines like TNF-α and IL-6. [9] Protocol:

-

Follow steps 1-4 from the nitric oxide production protocol.

-

Use the collected cell culture supernatant.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

-

Measure the absorbance at the appropriate wavelength.

-

Quantify the cytokine concentration using a standard curve.

Tier 3 Evaluation: Cytotoxicity and Therapeutic Index

A crucial aspect of drug discovery is to assess the potential toxicity of a compound and determine its therapeutic window. [10][11][12][13]

Rationale for Investigation

It is essential to determine if the observed antioxidant and anti-inflammatory effects occur at concentrations that are non-toxic to healthy cells. This is a critical step in evaluating the potential of this compound as a therapeutic agent. [14]

Experimental Workflow: In Vitro Cytotoxicity Assessment

This workflow details the process of evaluating the cytotoxic effects of the compound on both cancerous and non-cancerous cell lines.